molecular formula C9H10BrNO2S B8388710 4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone

4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone

Cat. No.: B8388710
M. Wt: 276.15 g/mol
InChI Key: VWOSSSCOHOWZBV-UHFFFAOYSA-N
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Description

4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone is a chemical compound that features a brominated thiazole ring attached to a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone typically involves the bromination of a thiazole precursor followed by a cyclization reaction to form the cyclohexanone ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The cyclization step may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyclohexanone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing the reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiazole.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: The major product would be a ketone or aldehyde derivative of the original compound.

    Reduction: The major product would be a hydrogen-substituted thiazole derivative.

    Substitution: The major products would be various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated thiazole ring could facilitate binding to specific sites on proteins, while the cyclohexanone moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromo-1,3-thiazol-2-yl)piperidine
  • N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

Uniqueness

4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone is unique due to its combination of a brominated thiazole ring and a cyclohexanone moiety. This structural feature may confer distinct chemical and biological properties compared to other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10BrNO2S

Molecular Weight

276.15 g/mol

IUPAC Name

4-(5-bromo-1,3-thiazol-2-yl)-4-hydroxycyclohexan-1-one

InChI

InChI=1S/C9H10BrNO2S/c10-7-5-11-8(14-7)9(13)3-1-6(12)2-4-9/h5,13H,1-4H2

InChI Key

VWOSSSCOHOWZBV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(C2=NC=C(S2)Br)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The product of Step 1 (3.0 g, 9.4 mmol) was dissolved in 30 mL of 1:1 THF:HCl (3N) and heated at 50° C. for 8 hours and the solution neutralized with solid KHCO3 and then EtOAc (100 mL) and water (20 mL) were added. The aqueous layer was then extracted with EtOAc (50 mL) and the combined organic layers were washed with brine (50 mL), evaporated to a slurry which was treated with hexanes (20 mL). Filtration and drying afforded 4-(5-bromo-1,3-thiazol-2-yl)-4-hydroxycyclohexanone as a white solid (2.1 g, 7.7 mmol).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
KHCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The product of Step 2 (15 g, 46.8 mmol) was diluted with THF (10 mL). HCl (6 N, 78 mL) was added and stirred at 60° C. for 3 h. The reaction was cooled to RT and NaOH (6 N, 78 mL) was added. The reaction was diluted with EtOAc. The layers were separated and the aqueous layer back extracted with EtOAc (2×). The combined organic layers were dried (MgSO4) and evaporated. The residue was diluted with EtOAc to transfer and concentrated to ˜20 mL where hexanes (60 mL) was added drop wise. The slurry was cooled to room temperature, stirred for 1 h then filtered, washed with hexanes (2×15 mL) and dried to afford 4-(5-bromo-1,3-thiazol-2-yl)-4-hydroxycyclohexanone (11.25 g, 40.8 mmol, 87% yield).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
78 mL
Type
reactant
Reaction Step Two
Name
Quantity
78 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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